molecular formula C14H11ClN2S B11728874 2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile

2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B11728874
M. Wt: 274.8 g/mol
InChI Key: ROIQGUXUGWPCPL-UHFFFAOYSA-N
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Description

2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile is a chemical compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and a nitrile group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile generally involves the condensation reaction between 2-chlorobenzaldehyde and 4,5-dimethyl-3-aminothiophene-2-carbonitrile. The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Schiff base synthesis can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or aldehydes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.

    Biology: The compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

    Medicine: Research is ongoing into its potential as an anticancer agent, due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It can be used in the synthesis of dyes and pigments, owing to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile varies depending on its application:

    Antimicrobial: The compound disrupts bacterial cell walls and inhibits enzyme activity, leading to cell death.

    Anticancer: It intercalates into DNA, preventing replication and transcription, and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-[(2-hydroxyphenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile
  • 2-[(Z)-[(2-methoxyphenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile

Uniqueness

2-[(Z)-[(2-chlorophenyl)methylidene]amino]-4,5-dimethylthiophene-3-carbonitrile is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from its hydroxy and methoxy analogs, potentially offering different biological activities and chemical behaviors.

Properties

Molecular Formula

C14H11ClN2S

Molecular Weight

274.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylideneamino]-4,5-dimethylthiophene-3-carbonitrile

InChI

InChI=1S/C14H11ClN2S/c1-9-10(2)18-14(12(9)7-16)17-8-11-5-3-4-6-13(11)15/h3-6,8H,1-2H3

InChI Key

ROIQGUXUGWPCPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)N=CC2=CC=CC=C2Cl)C

Origin of Product

United States

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